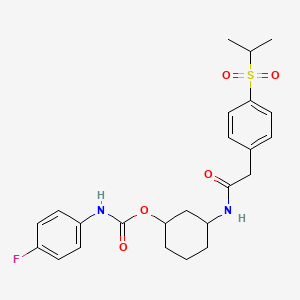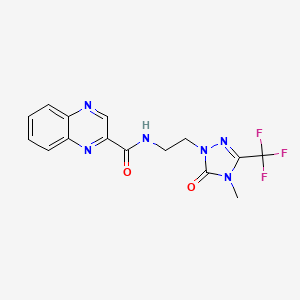
双(4-氟-2-硝基苯基)戊二酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-fluoro-2-nitrophenyl) pentanedioate: is an organic compound with the molecular formula C17H12F2N2O8 and a molecular weight of 410.2825864 This compound is characterized by the presence of two 4-fluoro-2-nitrophenyl groups attached to a pentanedioate backbone
科学研究应用
Chemistry: Bis(4-fluoro-2-nitrophenyl) pentanedioate is used as a building block in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and agrochemicals .
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research is ongoing to explore the use of Bis(4-fluoro-2-nitrophenyl) pentanedioate derivatives in drug development, particularly as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with specific properties, such as polymers and coatings .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-fluoro-2-nitrophenyl) pentanedioate typically involves the esterification of pentanedioic acid with 4-fluoro-2-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: In an industrial setting, the production of Bis(4-fluoro-2-nitrophenyl) pentanedioate may involve large-scale esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The purification process typically involves recrystallization or column chromatography to remove any impurities .
化学反应分析
Types of Reactions:
Oxidation: Bis(4-fluoro-2-nitrophenyl) pentanedioate can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro groups in the compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorine atoms in the aromatic rings can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds with amine or thiol groups.
作用机制
The mechanism of action of Bis(4-fluoro-2-nitrophenyl) pentanedioate and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The fluorine atoms can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds or van der Waals interactions .
相似化合物的比较
- Bis(4-chloro-2-nitrophenyl) pentanedioate
- Bis(4-bromo-2-nitrophenyl) pentanedioate
- Bis(4-iodo-2-nitrophenyl) pentanedioate
Comparison: Bis(4-fluoro-2-nitrophenyl) pentanedioate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .
属性
IUPAC Name |
bis(4-fluoro-2-nitrophenyl) pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O8/c18-10-4-6-14(12(8-10)20(24)25)28-16(22)2-1-3-17(23)29-15-7-5-11(19)9-13(15)21(26)27/h4-9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMHRXKWXFMIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])OC(=O)CCCC(=O)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Chloro-N-[[1-[(1-cyanocyclopropyl)methyl]triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2500476.png)

![3,3-Dimethyl-1-[6-(trifluoromethyl)pyridine-2-carbonyl]piperidine-2-carbonitrile](/img/structure/B2500478.png)

![2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2500481.png)



![N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2500489.png)

![3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride](/img/structure/B2500494.png)

![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2500497.png)

